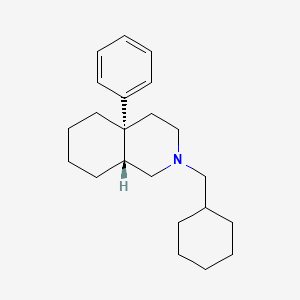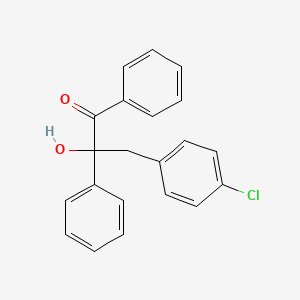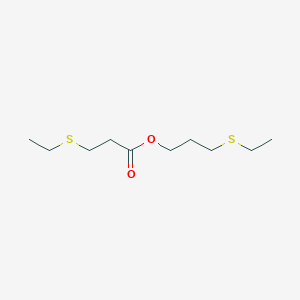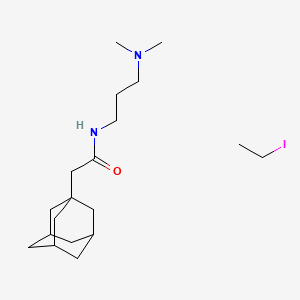
N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide is a complex organic compound with a unique structure that combines an adamantane core with a dimethylamino propyl side chain and an ethyl iodide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide typically involves multiple steps. One common method starts with the reaction of adamantane acetic acid with thionyl chloride to form adamantane acetyl chloride. This intermediate is then reacted with N-(3-(dimethylamino)propyl)amine to form N-(3-(dimethylamino)propyl)-1-adamantaneacetamide. Finally, the amide is treated with ethyl iodide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The ethyl iodide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide involves its interaction with specific molecular targets. The dimethylamino propyl side chain can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The adamantane core provides structural stability, while the ethyl iodide group can participate in various biochemical reactions. These interactions can modulate cellular pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide hydrochloride
- N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide bromide
- N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide sulfate
Uniqueness
N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide is unique due to the presence of the ethyl iodide group, which can enhance its reactivity and potential applications. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propiedades
Número CAS |
54099-15-9 |
|---|---|
Fórmula molecular |
C19H35IN2O |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-N-[3-(dimethylamino)propyl]acetamide;iodoethane |
InChI |
InChI=1S/C17H30N2O.C2H5I/c1-19(2)5-3-4-18-16(20)12-17-9-13-6-14(10-17)8-15(7-13)11-17;1-2-3/h13-15H,3-12H2,1-2H3,(H,18,20);2H2,1H3 |
Clave InChI |
FWQPYJLPQQPRTC-UHFFFAOYSA-N |
SMILES canónico |
CCI.CN(C)CCCNC(=O)CC12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


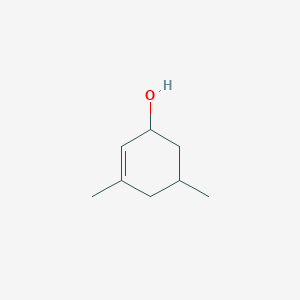
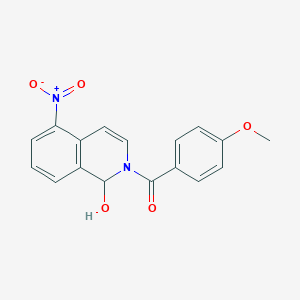
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
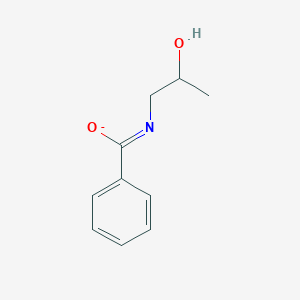
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)

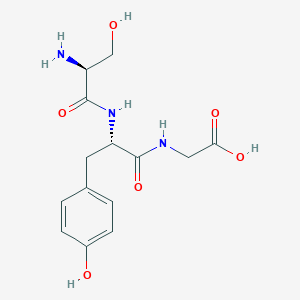

![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)

